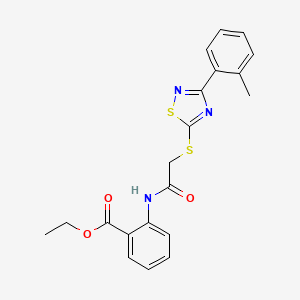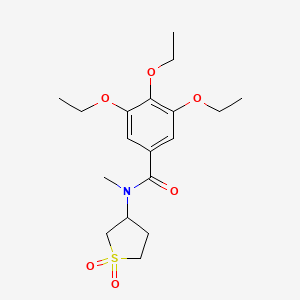![molecular formula C8H12O3 B2645427 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2416230-35-6](/img/structure/B2645427.png)
3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound featuring an oxabicycloheptane framework This structure is notable for its rigidity and three-dimensional shape, which can be advantageous in various chemical applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction. This reaction is performed between a furan and an olefinic or acetylenic dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of asymmetric catalysis can also be employed to produce enantiomerically enriched derivatives, which are valuable in pharmaceutical applications .
化学反应分析
Types of Reactions: 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic framework.
Substitution: Substitution reactions, particularly arylation, can be performed to introduce aromatic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed reactions are commonly employed for arylation.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic applications .
科学研究应用
3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: It is explored in drug discovery for its potential to interact with specific molecular targets.
Industry: The compound is used in the production of polymers and other materials due to its rigid structure.
作用机制
The mechanism by which 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its rigid and three-dimensional structure. This allows for specific binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved often include inhibition or activation of specific proteins, which can lead to various biological effects .
相似化合物的比较
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the carboxylic acid group.
2-Methylidene-7-oxanorbornane: Another bicyclic compound with a different substitution pattern.
Uniqueness: 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and drug discovery .
属性
IUPAC Name |
3-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6-2-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILKTFQYMIABIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C2)(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
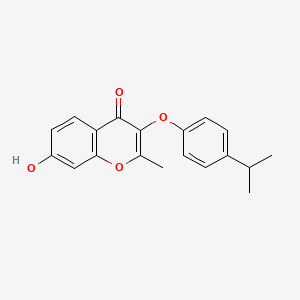
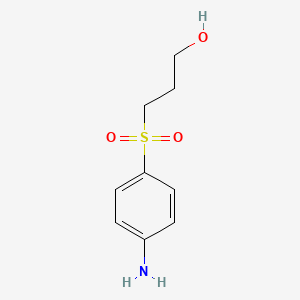
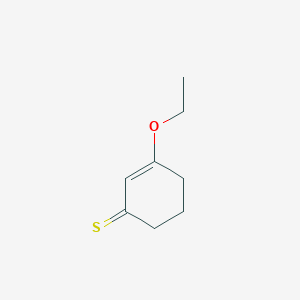
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2645349.png)
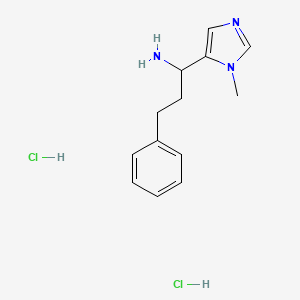
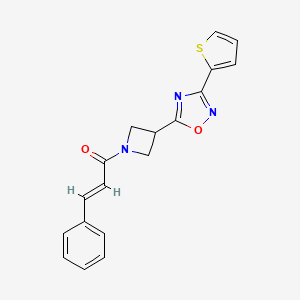
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B2645354.png)
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2645356.png)
![Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B2645358.png)
![2-{4-[4-(ethylsulfanyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B2645359.png)
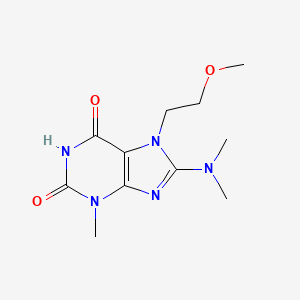
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2645364.png)
